molecular formula C7H6ClNO2 B13933102 furo[2,3-b]pyridin-3(2H)-one hydrochloride

furo[2,3-b]pyridin-3(2H)-one hydrochloride

Cat. No.: B13933102
M. Wt: 171.58 g/mol
InChI Key: QXAAQANPSTZSRH-UHFFFAOYSA-N
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Description

Furo[2,3-b]pyridin-3(2H)-one hydrochloride is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to exhibit diverse chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[2,3-b]pyridin-3(2H)-one hydrochloride typically involves multicomponent and multicatalytic reactions. One common method involves the reaction of 3-butynamines, glyoxylic acid, and anilines in the presence of a dual catalytic system, which includes a gold complex and a chiral phosphoric acid . This method allows for the efficient and stereoselective synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the scalability of the multicomponent reactions makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Furo[2,3-b]pyridin-3(2H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the furan or pyridine rings.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Furo[2,3-b]pyridin-3(2H)-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of furo[2,3-b]pyridin-3(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as an inverse agonist of the cannabinoid receptor (CB1R), which plays a role in various physiological processes . Additionally, its antiproliferative activity is linked to its ability to inhibit certain enzymes and signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Furo[2,3-b]pyridin-3(2H)-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits.

Properties

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

IUPAC Name

furo[2,3-b]pyridin-3-one;hydrochloride

InChI

InChI=1S/C7H5NO2.ClH/c9-6-4-10-7-5(6)2-1-3-8-7;/h1-3H,4H2;1H

InChI Key

QXAAQANPSTZSRH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(O1)N=CC=C2.Cl

Origin of Product

United States

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